tert-butyl N-(1,4-dichloro-3-hydroxybutan-2-yl)carbamate
Description
tert-Butyl N-(1,4-dichloro-3-hydroxybutan-2-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an amine moiety within a chlorinated hydroxybutane backbone. The compound’s structure includes two chlorine atoms at the 1- and 4-positions, a hydroxyl group at the 3-position, and a Boc-protected amine at the 2-position. The dichloro and hydroxy substituents may influence its reactivity, polarity, and hydrogen-bonding capacity, which could be critical for its applications in drug discovery or materials science .
Properties
IUPAC Name |
tert-butyl N-(1,4-dichloro-3-hydroxybutan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Cl2NO3/c1-9(2,3)15-8(14)12-6(4-10)7(13)5-11/h6-7,13H,4-5H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTWDRAREHUMBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCl)C(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane involves several synthetic routes and reaction conditions. Typically, it is synthesized through a series of chemical reactions that include the protection of amino groups, chlorination, and hydroxylation . The industrial production methods often involve the use of solvents like chloroform, dichloromethane, and ethyl acetate . The compound is usually stored at -20°C to maintain its stability .
Chemical Reactions Analysis
2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tert-butyl N-(1,4-dichloro-3-hydroxybutan-2-yl)carbamate is a chemical compound featuring a tert-butyl group attached to a carbamate moiety, further linked to a 1,4-dichloro-3-hydroxybutan-2-yl substituent. Its structure includes two chlorine atoms, a hydroxyl group, and a carbamate functional group, making it notable for its potential biological and chemical applications.
Potential Applications
This compound has potential applications in synthetic organic chemistry and medicinal chemistry. Interaction studies typically focus on its binding affinity to various biological targets, with preliminary studies suggesting that similar compounds can interact with these targets. These interactions are crucial for understanding the pharmacodynamics and pharmacokinetics of potential therapeutic agents derived from this compound.
Structural Comparison
Several compounds share structural similarities with this compound. A comparison highlights its uniqueness:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Tert-butyl carbamate | Simple carbamate structure | Lacks halogen substitutions |
| 1,1,1-Trifluoro-3-hydroxypropan-2-yl carbamate | Contains trifluoromethyl group | Exhibits different reactivity due to fluorine |
| 2R-(tert-butyloxycarbonyl) amino 1,4-dichloro | Similar dichloro and hydroxy groups | Focuses more on amino acid derivatives |
| 1-Hydroxybutan-2-yne carbamate | Contains alkyne functionality | Different reactivity profile due to alkyne |
Mechanism of Action
The mechanism of action of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with certain enzymes and proteins, influencing their activity and function . This selective interaction is crucial in its applications in proteomics and drug development .
Comparison with Similar Compounds
Key Differences :
- The cyclopentyl backbone introduces ring strain and stereochemical complexity compared to the linear butane chain of the target compound.
- Hydroxyl groups on the cyclopentyl ring may enhance solubility via hydrogen bonding but reduce lipophilicity.
Piperidine and Bicyclic Carbamates
Piperidine derivatives and bicyclic analogs (Evidences 5–6) exhibit distinct pharmacological relevance due to their rigid frameworks:
- tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5)
- tert-Butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1)
- tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7)
Key Differences :
- Piperidine and bicyclic systems offer conformational rigidity, which can enhance target binding affinity in drug candidates. The target compound’s linear structure may provide greater synthetic flexibility but less stereochemical control.
Hydroxy-Substituted Linear Carbamates
The synthesis of tert-butyl N-(6-bromohexyl)carbamate () involves a linear alkyl chain with a bromine substituent, highlighting the versatility of Boc-protected amines in cross-coupling reactions.
Key Differences :
- The bromine atom in this analog facilitates nucleophilic substitution, whereas the dichloro and hydroxy groups in the target compound may direct reactivity toward oxidation or elimination pathways.
Structural and Functional Comparison Table
| Compound Name | CAS Number | Backbone | Key Substituents | Inferred Properties |
|---|---|---|---|---|
| This compound | - | Linear butane | 1,4-dichloro; 3-hydroxy | High electrophilicity, moderate polarity |
| tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | 1290191-64-8 | Cyclopentyl | 3-hydroxy | Enhanced solubility, stereochemical complexity |
| tert-Butyl N-[trans-3-fluoropiperidin-4-yl]carbamate | 1268520-95-1 | Piperidine | 3-fluoro | Metabolic stability, rigidity |
| tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate | 1932203-04-7 | Bicyclo[2.2.1] | Azabicyclic | Conformational rigidity, target binding |
| tert-Butyl N-(6-bromohexyl)carbamate | - | Linear hexane | 6-bromo | Cross-coupling reactivity |
Biological Activity
Tert-butyl N-(1,4-dichloro-3-hydroxybutan-2-yl)carbamate is a chemical compound with significant biological activity due to its unique structural features, including a tert-butyl group and a carbamate moiety linked to a 1,4-dichloro-3-hydroxybutan-2-yl substituent. This compound has garnered attention for its potential pharmacological applications, particularly in the fields of medicinal chemistry and synthetic organic chemistry.
- Molecular Formula : C₉H₁₇Cl₂NO
- Molecular Weight : Approximately 258.14 g/mol
- Structural Features : Contains two chlorine atoms and a hydroxyl group, enhancing its biological reactivity and potential interactions with various biological targets.
Biological Activity
Research indicates that this compound exhibits notable interactions with several biological systems. Interaction studies have primarily focused on its binding affinity to various biological targets, which is critical for understanding its pharmacodynamics and pharmacokinetics.
Binding Affinity Studies
Preliminary studies suggest that compounds similar to this compound can interact with:
- Enzymes : Potential inhibition of enzymes involved in metabolic pathways.
- Receptors : Possible modulation of receptor activity affecting neurotransmission and cellular signaling.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Tert-butyl carbamate | Simple carbamate structure | Lacks halogen substitutions |
| 1,1,1-Trifluoro-3-hydroxypropan-2-yl carbamate | Contains trifluoromethyl group | Exhibits different reactivity due to fluorine |
| 2R-(tert-butyloxycarbonyl) amino 1,4-dichloro | Similar dichloro and hydroxy groups | Focuses more on amino acid derivatives |
| 1-Hydroxybutan-2-yne carbamate | Contains alkyne functionality | Different reactivity profile due to alkyne |
The presence of both chlorine atoms and the hydroxyl group in this compound distinguishes it from other carbamates by enhancing its potential biological activity and reactivity .
Case Studies and Research Findings
Research has also explored the compound's effects on cellular models. For instance, studies have shown that related compounds can inhibit amyloid beta peptide aggregation, which is significant in neurodegenerative diseases such as Alzheimer's disease. The M4 compound (a derivative of tert-butyl carbamate) was noted to act as both a β-secretase and an acetylcholinesterase inhibitor, showcasing the potential for similar mechanisms in this compound .
In Vitro Studies
In vitro experiments have indicated that compounds with similar structures can:
- Reduce oxidative stress markers in astrocytes.
- Modulate inflammatory responses by decreasing TNF-α production.
In Vivo Studies
In vivo studies utilizing animal models have revealed mixed results regarding bioavailability and efficacy compared to established treatments like galantamine. These findings underscore the need for further research into the pharmacokinetics of this compound .
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl N-(1,4-dichloro-3-hydroxybutan-2-yl)carbamate, and how can purity be ensured?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a related carbamate derivative was prepared by reacting 2,3-dichloro-1,4-naphthoquinone with tert-butyl-3-aminopropyl carbamate in acetonitrile using K₂CO₃ as a base, followed by purification via column chromatography . Purity (>95%) is confirmed using HPLC or NMR, with attention to residual solvents and byproducts.
Q. How can spectroscopic techniques (e.g., NMR, IR) be applied to characterize the compound’s structure and confirm functional groups?
- 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for CH3, δ ~80-85 ppm for quaternary C), hydroxybutan-2-yl protons (δ ~3.5-4.5 ppm), and carbamate carbonyl (δ ~150-155 ppm) .
- IR : Stretching vibrations for C=O (carbamate, ~1700 cm⁻¹), -OH (hydroxy group, ~3200-3500 cm⁻¹), and C-Cl (~550-750 cm⁻¹) are critical .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
Carbamates are generally stable in neutral conditions but hydrolyze in acidic/basic environments. For instance, tert-butyl carbamates degrade rapidly in HCl (pH <2) or NaOH (pH >12) due to cleavage of the carbamate bond. Storage at 2-8°C in anhydrous solvents (e.g., acetonitrile) is recommended to prevent decomposition .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reaction pathways or hydrogen-bonding interactions in this compound’s crystal structure?
Density Functional Theory (DFT) calculations can optimize molecular geometry and simulate hydrogen-bonding motifs observed in crystallography. For example, hydrogen bonds between the carbamate N-H and carbonyl O atoms (N–H···O, ~2.8–3.0 Å) stabilize the crystal lattice, as seen in analogous carbamates . Software like Gaussian or ORCA is used for energy minimization and vibrational analysis.
Q. What experimental strategies resolve contradictions in toxicity or reactivity data reported for similar carbamate derivatives?
- Controlled Replication : Reproduce studies under identical conditions (e.g., solvent, temperature).
- Mechanistic Probes : Use isotopic labeling (e.g., 18O in carbamate) to track reaction intermediates .
- Meta-Analysis : Compare data across peer-reviewed studies, prioritizing results from standardized assays (e.g., OECD guidelines) .
Q. How do steric and electronic effects influence the regioselectivity of nucleophilic attacks on the dichloro-hydroxybutan-2-yl moiety?
The 1,4-dichloro group creates electron-deficient sites, favoring SN2 reactions at the less sterically hindered C-2 position. Computational studies (e.g., Fukui indices) can identify electrophilic hotspots. Experimental validation via competitive reactions with amines or thiols is advised .
Q. What crystallographic techniques (e.g., X-ray diffraction) reveal the spatial arrangement of functional groups in this compound?
Single-crystal X-ray diffraction confirms bond lengths, angles, and packing motifs. For example, a related carbamate showed a dihedral angle of 123.56° between the carbamate and aromatic moieties, with intermolecular C–H···O bonds forming chain-like structures . Data refinement uses software like SHELX or Olex2.
Q. How can reaction engineering (e.g., flow chemistry) improve yield and scalability for derivatives of this compound?
Flow reactors enhance heat/mass transfer, reducing side reactions (e.g., hydrolysis). A segmented flow system with immobilized catalysts (e.g., Pd/C for deprotection) can achieve >90% yield in continuous synthesis, as demonstrated for tert-butyl carbamates .
Methodological Guidance
Designing a factorial experiment to optimize reaction conditions for synthesizing this compound:
- Variables : Temperature (25–60°C), solvent (acetonitrile vs. DMF), base (K₂CO₃ vs. Et₃N).
- Response Metrics : Yield, purity, reaction time.
- Analysis : ANOVA identifies significant factors; a 2³ factorial design reduces experimental runs .
Interpreting conflicting NMR data for the hydroxybutan-2-yl group:
- Dynamic Effects : Rotameric exchange in solution can split signals. Use variable-temperature NMR to slow exchange rates.
- Solvent Artifacts : Deuterated solvents (e.g., DMSO-d6) may hydrogen-bond with the -OH group, shifting its resonance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
